Cas no 1782361-95-8 (Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate)

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate structure
1782361-95-8 structure
商品名:Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS番号:1782361-95-8
MF:C12H15NO2
メガワット:205.253003358841
CID:5655001
PubChem ID:105457445

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27730124
    • 1782361-95-8
    • methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
    • 1-Naphthalenecarboxylic acid, 7-amino-1,2,3,4-tetrahydro-, methyl ester
    • Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
    • インチ: 1S/C12H15NO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h5-7,10H,2-4,13H2,1H3
    • InChIKey: FSUODYCIUIGDLZ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C2C=C(C=CC=2CCC1)N)=O

計算された属性

  • せいみつぶんしりょう: 205.110278721g/mol
  • どういたいしつりょう: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 1.165±0.06 g/cm3(Predicted)
  • ふってん: 338.1±42.0 °C(Predicted)
  • 酸性度係数(pKa): 4.92±0.40(Predicted)

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730124-10g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
10g
$12278.0 2023-09-10
Enamine
EN300-27730124-1.0g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
1g
$2855.0 2023-05-25
Enamine
EN300-27730124-2.5g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
2.5g
$5596.0 2023-09-10
Enamine
EN300-27730124-0.1g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
0.1g
$2511.0 2023-09-10
Enamine
EN300-27730124-0.25g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
0.25g
$2626.0 2023-09-10
Enamine
EN300-27730124-0.05g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
0.05g
$2397.0 2023-09-10
Enamine
EN300-27730124-5.0g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
5g
$8280.0 2023-05-25
Enamine
EN300-27730124-1g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
1g
$2855.0 2023-09-10
Enamine
EN300-27730124-10.0g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
10g
$12278.0 2023-05-25
Enamine
EN300-27730124-0.5g
methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
1782361-95-8
0.5g
$2740.0 2023-09-10

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate 関連文献

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylateに関する追加情報

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate: A Comprehensive Overview

Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate, identified by the CAS number 1782361-95-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetralin derivatives, which are known for their unique structural properties and potential applications in drug design and material science.

The molecular structure of Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate consists of a tetralin framework—a bicyclic system comprising a benzene ring fused with a cyclohexane ring—substituted with an amino group at the 7-position and a methyl ester group at the 1-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization.

Recent studies have highlighted the potential of tetralin derivatives like Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor for bioactive compounds with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential utility in treating conditions such as arthritis and neurodegenerative diseases.

In addition to its pharmacological applications, Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been investigated for its electronic properties in materials science. The tetralin framework is known to exhibit semiconducting behavior under certain conditions, making it a candidate for use in organic electronics. Recent advancements in this area have focused on optimizing the compound's electronic characteristics through strategic substitution patterns and self-assembling techniques.

The synthesis of Methyl 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts alkylation of naphthalene followed by reduction to form the tetralin ring system. Subsequent functionalization steps introduce the amino and ester groups at specific positions to yield the final product. Researchers have also explored alternative synthetic routes using transition metal catalysts to enhance reaction efficiency and selectivity.

From an analytical standpoint, Methyl 7-amino-1,2,3,tetrahydronaphthalene-1-carboxylate can be characterized using various spectroscopic techniques such as UV-vis spectroscopy for studying its electronic transitions and NMR spectroscopy for determining its molecular structure. Mass spectrometry has also proven useful in confirming the compound's molecular formula and purity.

In terms of stability and reactivity,Methyl 7-amino-1,tetrahydronaphthalene-carboxylate exhibits moderate thermal stability under standard conditions but may undergo degradation upon prolonged exposure to high temperatures or strong oxidizing agents. Its reactivity is influenced by the electron-donating amino group at position 7 and the electron-withdrawing ester group at position 1.

Recent research has also delved into the environmental impact of compounds likeMethyl 7-amino-tetrahydronaphthalene-carboxylate. Studies suggest that under certain biodegradation conditions,the compound can be metabolized by microorganisms into less complex molecules with lower toxicity profiles.

In conclusion,Methyl 7-amino-tetrahydronaphthalene-carboxylate, CAS No.1782361958, stands as an important molecule with diverse applications across multiple scientific domains.The ongoing research into its properties continues to uncover new opportunities for its utilization in both therapeutic and technological contexts.

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